molecular formula C10H13NO3 B7518231 2-hydroxy-N-(2-methoxyphenyl)propanamide

2-hydroxy-N-(2-methoxyphenyl)propanamide

Cat. No. B7518231
M. Wt: 195.21 g/mol
InChI Key: AQVZYFNNQQEDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-(2-methoxyphenyl)propanamide, also known as O-Desmethyltramadol (ODT), is an opioid analgesic drug that is commonly used for pain management. It is a metabolite of tramadol, which is a synthetic opioid that is commonly prescribed for moderate to severe pain. ODT is a potent analgesic that has been shown to be effective in managing pain in various clinical settings.

Mechanism of Action

ODT works by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to the inhibition of pain signals. ODT also increases the release of dopamine in the brain, which produces a feeling of euphoria and can lead to its potential for abuse.
Biochemical and Physiological Effects
ODT produces a number of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, increase feelings of relaxation and euphoria, and decrease anxiety and stress. ODT also has a number of side effects, including nausea, vomiting, constipation, and respiratory depression.

Advantages and Limitations for Lab Experiments

ODT has a number of advantages for lab experiments. It is a potent analgesic that can be used to study the mechanisms of pain and pain relief. It has also been shown to have a lower potential for abuse and dependence compared to other opioids, making it a safer option for lab experiments. However, ODT also has a number of limitations for lab experiments. Its effects can be difficult to study due to its potential for abuse and dependence. It also has a number of side effects that can impact the results of lab experiments.

Future Directions

There are a number of future directions for the study of ODT. One area of research is the development of new formulations of ODT that can be used for the treatment of pain and opioid addiction. Another area of research is the study of the long-term effects of ODT use, including its potential for abuse and dependence. Additionally, more research is needed to understand the mechanisms of action of ODT and its effects on the brain and body.

Synthesis Methods

The synthesis of ODT involves the reduction of tramadol using sodium borohydride. Tramadol is first converted to its N-desmethylated metabolite, which is then further reduced to ODT. The synthesis of ODT is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

ODT has been extensively studied for its analgesic properties. It has been shown to be effective in managing pain in various clinical settings, including postoperative pain, chronic pain, and cancer pain. ODT has also been studied for its potential use in the treatment of opioid addiction. It has been shown to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction.

properties

IUPAC Name

2-hydroxy-N-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(12)10(13)11-8-5-3-4-6-9(8)14-2/h3-7,12H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVZYFNNQQEDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(2-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.